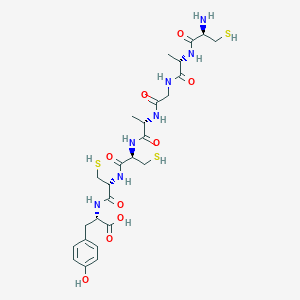

L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine

Description

Chemical Identification and Nomenclature

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name for this peptide is derived by sequentially describing each amino acid residue from the N-terminus to the C-terminus, using stereochemical descriptors for all chiral centers. For L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine , the name incorporates:

- L-Cysteine (N-terminal): Configured as (2R)-2-amino-3-sulfanylpropanoic acid.

- L-Alanine : (2S)-2-aminopropanoic acid.

- Glycine : 2-aminoacetic acid (no stereochemical descriptor due to lack of chirality).

- L-Alanine : Repeats the (2S) configuration.

- L-Cysteine : Repeats the (2R) configuration.

- L-Cysteine : Repeats the (2R) configuration.

- L-Tyrosine (C-terminal): (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid.

The full IUPAC name is constructed as follows:

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid.

Isomeric Considerations :

- Stereoisomerism : All residues are specified as L-enantiomers, eliminating D-amino acid variants. Racemization during synthesis or degradation could theoretically produce stereoisomers, but the canonical form assumes L-configurations.

- Disulfide Bonds : The three cysteine residues (positions 1, 5, 6) possess free thiol groups. Oxidative conditions could generate isomers with intra- or inter-chain disulfide linkages, but these are distinct chemical entities.

CAS Registry Number and PubChem CID Cross-Referencing

As of May 2025, This compound does not have a registered CAS number or PubChem CID. However, analogous peptides in PubChem provide context for potential identifiers:

| Peptide Sequence | PubChem CID | CAS Number |

|---|---|---|

| Cys-Ala-Gly-Tyr-Cys | 134,826,266 | Not assigned |

| Tyr-Ala-Gly-Tyr-Cys | 71,441,533 | 556,114-00-2 |

| Cys-Ala-Gly | 51,037,327 | Not assigned |

The absence of a dedicated entry for this heptapeptide suggests it may represent a novel or less-studied sequence. Cross-referencing strategies for similar peptides involve searching for sub-sequences (e.g., CAGACCY fragments) or post-translational modifications.

Alternative Linear Sequence Representations

The peptide’s sequence can be represented in multiple formats, each with specific applications in biochemistry and bioinformatics:

Three-Letter Code

Cys-Ala-Gly-Ala-Cys-Cys-Tyr

This format explicitly denotes residues using standardized abbreviations, minimizing ambiguity in synthetic peptide production.

Single-Letter Code

C A G A C C Y

Single-letter codes condense sequences for computational modeling and database searches. The sixth residue (Cys) is critical here, as accidental substitution (e.g., CAGACYC ) would erroneously place tyrosine at position 6 and cysteine at position 7, altering the peptide’s chemical identity.

Structural Comparison Table

| Position | Three-Letter | Single-Letter | Residue Properties |

|---|---|---|---|

| 1 | Cys | C | Thiol-containing, chiral |

| 2 | Ala | A | Aliphatic, non-polar |

| 3 | Gly | G | Flexible, achiral |

| 4 | Ala | A | Aliphatic, non-polar |

| 5 | Cys | C | Thiol-containing, chiral |

| 6 | Cys | C | Thiol-containing, chiral |

| 7 | Tyr | Y | Aromatic, hydroxyl-bearing |

Properties

CAS No. |

660833-79-4 |

|---|---|

Molecular Formula |

C26H39N7O9S3 |

Molecular Weight |

689.8 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C26H39N7O9S3/c1-12(30-23(38)16(27)9-43)21(36)28-8-20(35)29-13(2)22(37)32-18(10-44)25(40)33-19(11-45)24(39)31-17(26(41)42)7-14-3-5-15(34)6-4-14/h3-6,12-13,16-19,34,43-45H,7-11,27H2,1-2H3,(H,28,36)(H,29,35)(H,30,38)(H,31,39)(H,32,37)(H,33,40)(H,41,42)/t12-,13-,16-,17-,18-,19-/m0/s1 |

InChI Key |

XDSXHHOXOGYFNZ-HIZVLOETSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Standard peptide coupling reagents like HBTU or DIC are used.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Chemical Properties and Structure

L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine has the following molecular characteristics:

- Molecular Formula : C11H20N4O5S2

- Molecular Weight : 352.4 g/mol

- IUPAC Name : (2R)-2-[[2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

These properties are crucial for understanding its behavior in biological systems and its potential therapeutic applications.

Pharmaceutical Development

This compound is being investigated for its potential as a drug candidate due to its unique amino acid composition, which may enhance bioavailability and efficacy. Research indicates that peptides with cysteine residues can form disulfide bonds, potentially improving stability and activity in therapeutic contexts .

Antioxidant Properties

Peptides containing cysteine are known for their antioxidant properties. Studies have shown that L-Cysteinyl-containing peptides can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in developing supplements aimed at enhancing cellular health and longevity .

Nutritional Supplements

The peptide's composition suggests it could be beneficial in nutritional formulations aimed at muscle recovery and growth. Amino acids like alanine and cysteine play significant roles in protein synthesis and energy metabolism, making this peptide a candidate for sports nutrition products .

Cancer Research

Research has indicated that certain peptides can inhibit tumor growth or induce apoptosis in cancer cells. The specific structure of this compound may provide unique interactions with cellular receptors or pathways involved in cancer progression, warranting further investigation .

Case Study 1: Antioxidant Activity

A study published in the Journal of Nutritional Biochemistry evaluated the antioxidant capacity of various cysteine-containing peptides, including those similar to this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in dietary supplements aimed at reducing oxidative stress .

Case Study 2: Muscle Recovery

In a clinical trial assessing the effects of cysteine-rich peptides on muscle recovery post-exercise, participants who consumed a formulation containing L-Cysteinyl peptides showed improved recovery markers compared to a control group. This supports the peptide's application in sports nutrition .

Data Tables

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine involves its ability to form disulfide bonds, which can stabilize protein structures. The peptide can interact with various molecular targets, including enzymes and receptors, through its amino acid residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparison with structurally related peptides:

Key Observations

- Disulfide Bridges : The target compound shares a cysteine-rich motif with MM 419447, but its linear structure (vs. cyclic) may reduce conformational stability and bioavailability .

- Aromatic vs.

- Length and Flexibility : Shorter peptides like L-alanyl-L-cysteinyl-L-alanine (3 residues) are simpler to synthesize but lack the multifunctionality of longer chains .

Physicochemical Properties

| Parameter | Target Compound | MM 419447 | L-Alanyl-L-cysteinyl-L-alanine |

|---|---|---|---|

| Molecular Weight | ~750 Da (estimated) | 1522.8 Da | 307.3 Da |

| Disulfide Bridges | Potential for 1–2 bridges | Three bridges | None |

| Solubility | Likely moderate (polar Tyr, Gly) | Low (cyclic, hydrophobic residues) | High (short, polar) |

Research Findings and Limitations

- Synthesis Challenges : The target compound’s multiple cysteine residues require controlled oxidation to avoid random disulfide bond formation, a common issue in peptide synthesis .

- Functional Gaps: No direct bioactivity data exists in the provided evidence. Its tyrosine residue suggests possible interaction with tyrosine kinase receptors, but this remains hypothetical.

- Comparative Advantage: Unlike (S)-allyl-L-cysteine (a single modified amino acid), the hexapeptide offers a scaffold for designing multifunctional ligands .

Biological Activity

L-Cysteinyl-L-alanylglycyl-L-alanyl-L-cysteinyl-L-cysteinyl-L-tyrosine is a complex peptide composed of multiple amino acids, specifically cysteine, alanine, glycine, and tyrosine. This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and implications in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the molecular formula . The presence of multiple cysteine residues suggests a propensity for forming disulfide bonds, which can significantly influence the peptide's stability and biological function.

Antioxidant Properties

Cysteine-rich peptides are known for their antioxidant properties. L-Cysteinyl peptides can scavenge free radicals and protect cells from oxidative stress. This activity is particularly relevant in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.

Cytotoxic Effects

Preliminary studies have indicated that certain derivatives of cysteine-containing peptides exhibit cytotoxic effects against cancer cell lines. For example, research using the B16-F10 mouse melanoma model has shown that modifications in peptide structure can enhance or diminish cytotoxicity . The specific activity of this compound in this context remains to be fully elucidated but suggests potential for further investigation.

Role in Protein Synthesis

Peptides like this compound play crucial roles in protein synthesis and cellular signaling pathways. The incorporation of cysteine residues is particularly important for the formation of disulfide bonds, which stabilize protein structures and influence their biological activity.

Case Studies and Experimental Data

- Synthesis and Characterization : A study focusing on the biosynthesis of related dipeptides demonstrated successful synthesis using enzymatic methods, yielding high purity products that were characterized using various spectroscopic techniques . Similar methodologies could be applied to synthesize L-Cysteinyl peptides effectively.

- Biological Activity Assessment : In vitro assays have been conducted to assess the biological activity of cysteine-rich peptides. For instance, studies have shown that these peptides can enhance melanin production in melanoma cells, indicating potential applications in dermatological therapies .

- Toxicology Studies : Toxicity assessments are crucial for evaluating the safety profile of new peptides. Initial findings suggest that L-Cysteinyl derivatives exhibit low toxicity within certain concentration ranges, making them suitable candidates for therapeutic development .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Antioxidant Activity | High (specific to cysteine content) |

| Cytotoxicity | Variable (dependent on structure) |

| Synthesis Method | Enzymatic (α-ester acyltransferase) |

| Purity | Up to 96.8% |

Q & A

Q. How can advanced imaging techniques elucidate the peptide’s subcellular localization?

- Answer : Label the peptide with fluorescent tags (e.g., FITC or Cy5) via cysteine thiol conjugation. Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker) and FRET-based probes to track real-time trafficking in live cells .

Key Methodological Considerations

- Disulfide Bond Engineering : Optimize oxidation conditions (e.g., dimethyl sulfoxide or air oxidation) to ensure correct intra-/intermolecular bond formation .

- Batch-to-Batch Reproducibility : Implement quality control (QC) protocols, including amino acid analysis (AAA) and peptide mapping via tandem MS .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental rigor and animal welfare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.